molecular formula C13H19NO B14815773 3-Cyclopropoxy-2-isopropyl-N-methylaniline

3-Cyclopropoxy-2-isopropyl-N-methylaniline

Cat. No.: B14815773
M. Wt: 205.30 g/mol
InChI Key: XJDWGGVJPZBYJO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropyl-N-methylaniline is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is a derivative of aniline, characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropyl-N-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of an appropriate aniline derivative with a cyclopropoxy group. The reaction conditions typically include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or K2CO3 in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxy-2-isopropyl-N-methylaniline oxide, while reduction may produce the corresponding amine derivative .

Scientific Research Applications

3-Cyclopropoxy-2-isopropyl-N-methylaniline has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-isopropyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-propan-2-ylaniline

InChI

InChI=1S/C13H19NO/c1-9(2)13-11(14-3)5-4-6-12(13)15-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

XJDWGGVJPZBYJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC2CC2)NC

Origin of Product

United States

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